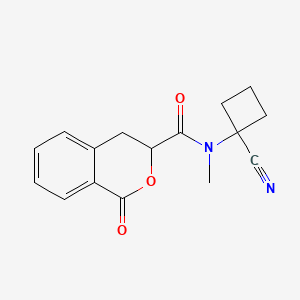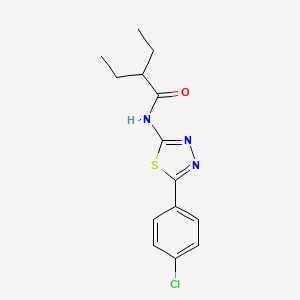
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, also known as CCMI, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. CCMI belongs to the class of compounds known as benzopyran derivatives and has been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is its ability to modulate multiple signaling pathways, making it a potentially useful therapeutic agent for a wide range of diseases. However, one limitation of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. One area of interest is the development of more effective synthesis methods for N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. Another area of interest is the identification of additional biological activities of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, as well as the development of more potent derivatives of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide and its potential therapeutic applications.
Synthesis Methods
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-hydroxybenzaldehyde with cyclobutanone to form 2-(1-cyclobutyl)-2-hydroxy-1-phenylethanone. This intermediate is then reacted with methylamine and cyanogen bromide to form N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has also been shown to have the ability to modulate immune responses and inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-18(16(10-17)7-4-8-16)14(19)13-9-11-5-2-3-6-12(11)15(20)21-13/h2-3,5-6,13H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOSCHQYSWOXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC2=CC=CC=C2C(=O)O1)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2934326.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2934329.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2934331.png)
![N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2934332.png)
![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride](/img/structure/B2934335.png)
![4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2934336.png)
![2-chloro-N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2934337.png)

![1'-(naphthalene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2934339.png)
![3-oxo-2-phenyl-N-(pyridin-3-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2934341.png)
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2934344.png)
![(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2934345.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2934346.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)